molecular formula C11H6BrClN2O2 B13876649 2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid

2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid

Cat. No.: B13876649
M. Wt: 313.53 g/mol
InChI Key: HTOXRVBRQAPODA-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid is an organic compound that features a bromophenyl group, a chloropyrimidine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chloropyrimidine groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its biological activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated aromatic carboxylic acids, such as:

Uniqueness

What sets 2-(2-Bromophenyl)-6-chloropyrimidine-4-carboxylic acid apart from these similar compounds is its combination of bromophenyl and chloropyrimidine groups, which confer unique reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions.

Properties

Molecular Formula

C11H6BrClN2O2

Molecular Weight

313.53 g/mol

IUPAC Name

2-(2-bromophenyl)-6-chloropyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H6BrClN2O2/c12-7-4-2-1-3-6(7)10-14-8(11(16)17)5-9(13)15-10/h1-5H,(H,16,17)

InChI Key

HTOXRVBRQAPODA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC(=N2)Cl)C(=O)O)Br

Origin of Product

United States

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